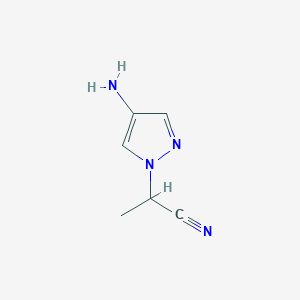

2-(4-Amino-1H-pyrazol-1-YL)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N4 |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)propanenitrile |

InChI |

InChI=1S/C6H8N4/c1-5(2-7)10-4-6(8)3-9-10/h3-5H,8H2,1H3 |

InChI Key |

BNTSULKRZJYHHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)N1C=C(C=N1)N |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 2 4 Amino 1h Pyrazol 1 Yl Propanenitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For derivatives of 2-(4-Amino-1H-pyrazol-1-YL)propanenitrile, the spectrum is expected to show distinct signals corresponding to the pyrazole (B372694) ring protons, the amino group protons, and the protons of the propanenitrile side chain.

In a closely related isomer, 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the ¹H NMR spectrum (recorded in CDCl₃) shows a singlet for the pyrazole proton at 7.65 ppm and a singlet for the amino (NH₂) protons at 4.57 ppm. researchgate.net The aromatic protons of the chlorophenyl group appear as multiplets between 7.45 and 7.57 ppm. researchgate.net

For the target compound, this compound, the propanenitrile side chain, -CH(CH₃)CN, would introduce characteristic signals:

A quartet for the methine proton (CH), split by the three adjacent methyl protons.

A doublet for the methyl protons (CH₃), split by the single methine proton.

The protons on the pyrazole ring (at positions 3 and 5) would appear as singlets or doublets, depending on the substitution, typically in the aromatic region.

The amino (NH₂) protons generally appear as a broad singlet.

Table 1: ¹H NMR Data for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| 7.65 | Singlet | 1H | Pyrazole C₃-H | researchgate.net |

| 7.57 | Doublet | 1H | Aromatic-H | researchgate.net |

| 7.45 | Multiplet | 3H | Aromatic-H | researchgate.net |

| 4.57 | Singlet | 2H | NH₂ | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. The spectrum for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile shows signals for the pyrazole ring carbons, the cyano carbon, and the carbons of the phenyl substituent. researchgate.net For instance, in various 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, the cyano carbon (C≡N) consistently appears around 112-115 ppm. rsc.org The pyrazole ring carbons resonate at distinct positions, with the carbon bearing the amino group (C5) appearing significantly downfield (e.g., ~153 ppm). rsc.org

For this compound, the key expected signals would include:

The nitrile carbon (C≡N) in the range of 115-120 ppm.

Carbons of the pyrazole ring.

The methine (CH) and methyl (CH₃) carbons of the propanenitrile side chain.

Table 2: Representative ¹³C NMR Data for an Aminopyrazole Carbonitrile Derivative

| Assignment | Chemical Shift (δ, ppm) Range | Source |

| Pyrazole C5-NH₂ | 151 - 153 | researchgate.netrsc.org |

| Pyrazole C3/C4 | 72 - 144 | researchgate.netrsc.org |

| Cyano (C≡N) | 112 - 119 | researchgate.netrsc.org |

| Phenyl/Aryl Carbons | 120 - 145 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

While specific 2D NMR experimental data for these derivatives are not provided in the search results, their application is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would confirm proton-proton couplings. For the propanenitrile side chain of the target compound, a cross-peak would be expected between the methine (CH) quartet and the methyl (CH₃) doublet, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. It would definitively link the methine and methyl proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This would be invaluable for establishing the connection of the propanenitrile side chain to the N1 position of the pyrazole ring. For example, correlations would be expected from the methine proton of the side chain to the C3 and C5 carbons of the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For aminopyrazole nitrile derivatives, the key absorptions are those of the amino (N-H), nitrile (C≡N), and pyrazole ring (C=N, C=C) groups.

Analysis of various aminopyrazole carbonitrile derivatives reveals a consistent pattern. rsc.org The N-H stretching vibrations of the primary amino group typically appear as two distinct bands in the region of 3300–3500 cm⁻¹. rsc.orgmdpi.com The nitrile group (C≡N) exhibits a sharp, strong absorption band in the 2200–2210 cm⁻¹ range. rsc.orgmdpi.com The stretching vibrations of the pyrazole ring's C=C and C=N bonds are observed between 1500 and 1640 cm⁻¹. rsc.org

Table 3: Key IR Absorption Frequencies for Aminopyrazole Carbonitrile Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Source |

| N-H Stretch (Amino Group) | 3305 - 3485 | rsc.orgmdpi.com |

| C-H Stretch (Aromatic/Aliphatic) | 2928 - 3060 | rsc.org |

| C≡N Stretch (Nitrile) | 2201 - 2210 | rsc.orgmdpi.com |

| C=N, C=C Stretch (Pyrazole Ring) | 1514 - 1643 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can offer structural clues based on its fragmentation patterns.

For the target compound, this compound (C₆H₈N₄), the calculated molecular weight is approximately 136.16 g/mol . In mass spectrometry, one would expect to observe the molecular ion peak (M⁺) or, more commonly, protonated ([M+H]⁺) or other adducted ions. For the closely related analog, 2-(4-amino-1H-pyrazol-1-yl)acetonitrile, predicted mass-to-charge ratios (m/z) for common adducts have been calculated. uni.lu

Common fragmentation pathways for the target compound would likely involve the loss of small, stable fragments from the propanenitrile side chain, such as a methyl radical (•CH₃, loss of 15 Da) or the cyano group (•CN, loss of 26 Da).

Table 4: Predicted m/z for Adducts of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile (MW ≈ 122.13)

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 123.06653 | uni.lu |

| [M+Na]⁺ | 145.04847 | uni.lu |

| [M+K]⁺ | 161.02241 | uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent compound is not described, data for related derivatives like 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile have been reported. researchgate.net

This derivative crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The crystal structure confirms the planarity of the pyrazole ring. A key feature of the crystal packing in this and other aminopyrazole derivatives is the formation of intermolecular hydrogen bonds. researchgate.netnih.gov The amino group (N-H) frequently acts as a hydrogen bond donor, forming N-H···N interactions with the nitrogen atoms of the pyrazole ring or the cyano group of adjacent molecules. researchgate.netnih.gov These interactions are fundamental in building the extended supramolecular architecture in the solid state. For 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, the dihedral angle between the pyrazole and benzene (B151609) rings is 69.48 (7)°. researchgate.net

Table 5: Crystal Data for 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile

| Parameter | Value | Source |

| Chemical Formula | C₁₀H₇ClN₄ | researchgate.net |

| Molecular Weight | 218.65 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 11.2005 (10) | researchgate.net |

| b (Å) | 8.8432 (8) | researchgate.net |

| c (Å) | 11.6970 (11) | researchgate.net |

| β (°) | 114.666 (1) | researchgate.net |

| Volume (ų) | 1052.85 (17) | researchgate.net |

| Z (molecules/cell) | 4 | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their elemental composition. This method is employed to empirically determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the proposed structure of a synthesized molecule.

For the target compound, this compound, the molecular formula is C₆H₈N₄. Based on this formula, the theoretical elemental composition has been calculated. The anticipated percentages for carbon, hydrogen, and nitrogen serve as a benchmark for experimental validation.

While specific experimental data for this compound is not available in the reviewed literature, the analysis of structurally similar aminopyrazole carbonitrile derivatives demonstrates the application and importance of this technique. Research conducted on related compounds shows a strong correlation between the calculated and experimentally determined values, typically within a narrow margin of ±0.4%, which is considered acceptable in synthetic chemistry. This close agreement provides strong evidence for the successful synthesis and purity of the compounds .

Below is a data table presenting the theoretical elemental composition for this compound, alongside experimental data from related aminopyrazole derivatives found in the literature. This comparative data illustrates the expected congruence between theoretical and found values that is characteristic of pure samples in this class of heterocyclic compounds.

Interactive Data Table: Elemental Analysis of this compound and Related Derivatives

| Compound Name | Molecular Formula | Analysis Type | Carbon (% C) | Hydrogen (% H) | Nitrogen (% N) |

| This compound | C₆H₈N₄ | Calculated | 52.93 | 5.92 | 41.15 |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile nih.gov | C₁₀H₇ClN₄ | Calculated | 54.93 | 3.23 | 25.62 |

| 3-Amino-5-(4-chlorophenyl)-1H-4-pyrazolecarbonitrile nih.gov | C₁₀H₇ClN₄ | Found | 55.07 | 3.46 | 25.54 |

| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile nih.gov | C₈H₆N₄S | Calculated | 50.51 | 3.18 | 29.45 |

| 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile nih.gov | C₈H₆N₄S | Found | 50.63 | 3.02 | 29.57 |

| 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile nih.gov | C₂₂H₁₅N₇O₃ | Calculated | 62.87 | 3.90 | 22.31 |

| 5-Amino-3-(2-hydroxy-5-((4-nitrophenyl)diazenyl)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile nih.gov | C₂₂H₁₅N₇O₃ | Found | 62.87 | 3.89 | 22.33 |

| 5-Amino-3-(5-((4-bromophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile nih.gov | C₂₂H₁₅BrN₆O | Calculated | 57.53 | 3.29 | 18.30 |

| 5-Amino-3-(5-((4-bromophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile nih.gov | C₂₂H₁₅BrN₆O | Found | 57.55 | 3.30 | 18.29 |

Computational and Theoretical Investigations of 2 4 Amino 1h Pyrazol 1 Yl Propanenitrile Derivatives

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to pyrazole (B372694) derivatives to predict a range of molecular properties with high accuracy. eurasianjournals.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrazole derivatives, DFT methods, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to locate the minimum energy conformation. nih.govtandfonline.comfigshare.com This process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles. rdd.edu.iq Studies on related pyrazole structures have shown that the pyrazole ring is typically planar. nih.govrdd.edu.iq The optimization confirms the most stable spatial arrangement, which is crucial for understanding the molecule's reactivity and its ability to interact with biological targets. researchgate.net

Table 1: Representative Calculated Geometric Parameters for a Pyrazole Ring Core This table contains illustrative data based on typical findings for pyrazole derivatives.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.41 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.36 Å | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | C5-N1-N2 | 112.0° |

| N1-N2-C3 | 105.5° | |

| N2-C3-C4 | 111.5° | |

| C3-C4-C5 | 104.5° | |

| C4-C5-N1 | 106.5° |

The electronic properties of a molecule are fundamental to its chemical reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high electronic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another key output of electronic structure analysis. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net For 2-(4-Amino-1H-pyrazol-1-YL)propanenitrile derivatives, the MEP can highlight the reactive sites, such as the lone pairs on nitrogen atoms.

Table 2: Illustrative Frontier Orbital Energies for Substituted Pyrazole Derivatives This table contains hypothetical data to demonstrate electronic trends.

| Compound | Substituent on Pyrazole | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |

| Derivative A | -H | -6.5 | -1.2 | 5.3 |

| Derivative B | -NO₂ (Electron-withdrawing) | -7.1 | -2.0 | 5.1 |

| Derivative C | -NH₂ (Electron-donating) | -5.9 | -0.9 | 5.0 |

DFT calculations can accurately predict various spectroscopic properties, which serve as a powerful tool for structural elucidation when compared with experimental data. tandfonline.comresearchgate.net Theoretical calculations of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to confirm the presence of specific functional groups. researchgate.netresearchgate.net For instance, the characteristic stretching frequencies for the amino (N-H) and nitrile (C≡N) groups in this compound can be calculated. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted to aid in the assignment of experimental spectra, providing a robust method for confirming the molecular structure. tandfonline.comdoaj.orgnih.gov

The stability of a molecule can be assessed by calculating its thermodynamic parameters. DFT enables the prediction of standard thermodynamic properties such as heat capacity (C), entropy (S), enthalpy (H), and Gibbs free energy (G) from the calculated vibrational frequencies. researchgate.netresearchgate.net These parameters provide insights into the molecule's stability and the thermodynamics of its formation. nih.gov Studies on pyrazole have shown that such calculations can also model how these properties change with environmental conditions like temperature and solvent polarity, revealing that molecular stability can be affected by these factors. researchgate.net A higher thermodynamic stability is often indicated by a larger HOMO-LUMO gap. nih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. tojqi.netresearchgate.net This method is instrumental in drug discovery for screening potential inhibitors against biological targets. nih.gov

For derivatives of this compound, molecular docking is used to predict their binding affinity and interaction patterns within the active sites of specific enzymes or receptors. nih.gov A notable application involves the study of related pyrazole propanenitrile derivatives as selective TYK2 (Tyrosine Kinase 2) inhibitors for treating inflammatory diseases. nih.gov

Docking simulations reveal the binding mode by identifying key intermolecular interactions, such as:

Hydrogen Bonds: Crucial for stabilizing the ligand-receptor complex.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

π-π Stacking: Interactions between aromatic rings.

Van der Waals Forces: General attractive or repulsive forces between molecules. rdd.edu.iq

The strength of the interaction is quantified by a scoring function, which estimates the binding free energy (often reported in kcal/mol). A lower binding energy score typically indicates a more stable and potent protein-ligand complex. nih.govnih.gov Docking studies have successfully been applied to pyrazole derivatives to explore their potential as inhibitors for a wide range of protein targets, including various kinases, DNA topoisomerases, and viral proteins. tandfonline.comnih.govnih.gov

Table 3: Example Docking Results for Pyrazole Derivatives Against Protein Kinase Targets This table presents representative data inspired by published findings on pyrazole kinase inhibitors.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Derivative 1b | VEGFR-2 | -10.09 | Cys919, Asp1046 | Hydrogen Bond |

| Derivative 2b | CDK2 | -10.35 | Leu83, Lys33 | Hydrogen Bond, Hydrophobic |

| Derivative 14l | TYK2 | (IC₅₀ = 9 nM) | Cys907, Val859 | Hydrogen Bond |

| Derivative M36 | C-RAF | -9.7 | Cys532, Leu534 | Hydrophobic |

Prediction of Binding Affinities and Energetics

The prediction of binding affinity is a cornerstone of computational drug design, offering a quantitative measure of the strength of the interaction between a ligand and its target protein. Molecular docking and free energy calculations are the primary methods used to estimate these affinities.

Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The binding energy, a key output of these simulations, provides an estimate of the binding affinity. For instance, in a study of pyrazole derivatives as potential antidiabetic agents, molecular docking was used to determine the binding modes and energies of compounds with α-glucosidase and α-amylase enzymes. The results indicated that all the studied pyrazole derivatives exhibited negative binding energies, signifying stable and favorable interactions with the target proteins.

One such study investigated two pyrazole derivatives, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2). The binding energies of these compounds with α-amylase were found to be -6.7 kcal/mol for Pyz-1 and -5.6 kcal/mol for Pyz-2, both of which were more favorable than the native ligand's binding energy of -5.3 kcal/mol nih.gov. These findings suggest that the pyrazole scaffold can form strong interactions within the active sites of these enzymes. The surrounding amino acid residues, including Tyr198, Trp268, Ala237, Leu201, and Leu340, were identified as being crucial for the interaction with Pyz-1 nih.gov.

Furthermore, computational studies on pyrazole-containing imide derivatives identified Heat Shock Protein 90α (Hsp90α) as a potential drug target through a combination of PharmMapper server analysis and molecular docking nih.gov. This highlights the utility of computational methods not only in predicting binding affinity but also in identifying potential biological targets for novel compounds.

Advanced methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to refine binding energy calculations derived from molecular dynamics simulations. These techniques provide a more accurate estimation of the free energy of binding by considering solvation effects and entropic contributions. For pyrazole derivatives targeting the Rearranged during Transfection (RET) kinase, MM/PBSA calculations were instrumental in understanding the energetics of the ligand-receptor interaction nih.gov.

The table below summarizes the predicted binding energies for representative pyrazole derivatives against different protein targets, as reported in various computational studies.

| Compound/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Computational Method |

| Pyz-1 | α-amylase | -6.7 | Molecular Docking |

| Pyz-2 | α-amylase | -5.6 | Molecular Docking |

| Pyrazole Derivative 25 | RET Kinase | Not specified | Molecular Docking, MM/PBSA |

| Pyrazole-containing imide A2 | Hsp90α | Not specified | Molecular Docking |

These data, although not specific to this compound, underscore the potential of the aminopyrazole scaffold to form stable and energetically favorable interactions with a variety of biological targets.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, provides a powerful framework for elucidating these relationships.

QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities. These models can be two-dimensional (2D-QSAR), considering topological descriptors, or three-dimensional (3D-QSAR), which also incorporates the spatial arrangement of atoms.

In a more advanced approach, a hybrid 3D-QSAR study combining Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed on aminopyrimidinyl pyrazole analogs as Polo-like kinase 1 (PLK1) inhibitors nih.gov. The developed models showed robust statistical results and provided insights into the structural requirements for potent PLK1 inhibition. The contour maps generated from these analyses indicated that bulky substituents at certain positions of the pyrazole ring were favorable for activity, while electronegative groups at other positions were detrimental.

A 5D-QSAR study on 1H-pyrazole derivatives as EGFR inhibitors further underscored the importance of hydrogen bond acceptor, hydrophobic, and salt bridge fields in determining the inhibitory activity nih.gov. These findings can guide the design of new derivatives of this compound with enhanced activity by strategically modifying the molecule to optimize these interactions.

The general SAR principles derived from studies on various aminopyrazole derivatives can be summarized as follows:

Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical for activity. For example, in a series of 5-aminopyrazole derivatives, the introduction of specific substituents led to potent antitumor activity tandfonline.com.

Hinge-Binding Moiety: The aminopyrazole core often acts as a hinge-binder in kinases. Modifications to this core can significantly impact binding affinity.

Solvent-Exposed Regions: Modifications in the solvent-exposed regions of the molecule can be used to fine-tune physicochemical properties such as solubility and metabolic stability without compromising the core binding interactions.

These computational SAR studies provide a roadmap for the rational design of novel this compound derivatives with improved therapeutic profiles.

Prediction of Molecular Interactions and Conformational Dynamics

Understanding the dynamic nature of a ligand-receptor complex is crucial for a complete picture of its interaction. Molecular Dynamics (MD) simulations offer a powerful tool to study the conformational dynamics and stability of these complexes over time.

MD simulations provide an atomistic view of the molecular motions, allowing researchers to observe how a ligand adapts its conformation within the binding pocket and how the protein responds to the ligand's presence. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

In a study of a pyrazole derivative targeting RET kinase, a 100 ns MD simulation was performed on the docked complex of the most active compound nih.gov. The analysis of the ligand and protein RMSD indicated that the complex reached a stable conformation, validating the initial docking pose. The simulation also revealed the persistence of key hydrogen bond and hydrophobic interactions throughout the simulation, highlighting their importance for stable binding nih.gov.

Similarly, MD simulations were employed to investigate the binding mode of a pyrazole-containing imide derivative with Hsp90α nih.gov. These simulations provided a detailed understanding of the dynamic interactions between the ligand and the amino acid residues in the active site, which is essential for understanding the mechanism of inhibition.

The insights gained from MD simulations are critical for:

Validating Docking Poses: Ensuring the stability of the predicted binding mode.

Identifying Key Interactions: Determining which interactions are most persistent and therefore most important for binding.

Understanding Conformational Changes: Observing how both the ligand and protein adapt to each other upon binding.

Guiding Lead Optimization: Suggesting modifications to improve the stability of the complex and enhance binding affinity.

For derivatives of this compound, MD simulations would be invaluable for predicting their dynamic behavior when bound to a specific target. By simulating the complex, researchers could assess the stability of the nitrile and amino groups' interactions within the binding pocket and explore the conformational flexibility of the propanenitrile side chain. This would provide a more complete understanding of the molecular interactions driving the biological activity of these compounds.

Biological Activities and Mechanistic Insights of 2 4 Amino 1h Pyrazol 1 Yl Propanenitrile Derivatives Excluding Clinical Human Data, Dosage, Safety/adverse Effects

Enzyme Inhibition Studies

Derivatives of the 2-(4-amino-1H-pyrazol-1-YL)propanenitrile scaffold have been identified as potent inhibitors of several key enzymes implicated in various disease pathways.

Kinase Inhibition and Associated Signaling Pathways

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a number of cytokines involved in immune responses and cell growth. nih.govbio-connect.nl Dysregulation of this pathway is linked to immune-mediated diseases and cancers. nih.govnih.gov The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. bio-connect.nl

Derivatives of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile have been synthesized and evaluated as selective TYK2 inhibitors. nih.govacs.orgfigshare.com TYK2 is a crucial mediator for signaling pathways driven by IL-23, IL-12, and Type I interferons. nih.govacs.orgacs.org One particular derivative, compound 14l , demonstrated significant TYK2 inhibition with an IC50 value of 9 nM. nih.govacs.org This compound also showed good functional potency in the JAK/STAT signaling pathway in lymphocyte cell lines. nih.govacs.org

Furthermore, other 4-amino-(1H)-pyrazole derivatives have been designed as potent inhibitors of the broader JAK family. nih.govnih.gov For instance, compound 3f was found to be a potent inhibitor of JAK1, JAK2, and JAK3, with IC50 values of 3.4, 2.2, and 3.5 nM, respectively. nih.govnih.gov The inhibition of these kinases interferes with the downstream signaling of STATs, which are potential targets for anticancer therapy. nih.gov The antiproliferative effects of these compounds are often linked to their ability to disrupt the persistent activation of the JAK/STAT3 signaling pathway, which promotes tumor cell proliferation and survival. nih.gov

Table 1: Kinase Inhibition by this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Associated Pathway |

|---|---|---|---|

| 14l | TYK2 | 9 | JAK/STAT |

| 3f | JAK1 | 3.4 | JAK/STAT |

| JAK2 | 2.2 | JAK/STAT | |

| JAK3 | 3.5 | JAK/STAT |

This table summarizes the inhibitory concentration (IC50) of specific pyrazole (B372694) derivatives against various kinases.

Other Enzyme Inhibition Profiles

Beyond kinases, pyrazole derivatives have been investigated for their inhibitory effects on other classes of enzymes.

Xanthine (B1682287) Oxidase: Certain pyrazolyl analogues have been identified as potent inhibitors of xanthine oxidase. nih.gov One derivative, in particular, showed significant xanthine oxidase inhibitory activity with an IC50 value of 0.83 μM. This inhibition is explored as a potential mechanism for the observed anticancer effects of these compounds. nih.gov

α-Glucosidase and α-Amylase: These enzymes are key targets in managing postprandial hyperglycemia. nih.govnih.gov Pyrazole-based heterocyclic compounds have emerged as a promising scaffold for developing α-glucosidase inhibitors. nih.gov Similarly, novel pyrazole derivatives based on a thiazolidine-4-one scaffold have been synthesized and shown to be effective inhibitors of α-amylase. nih.govrsc.org For example, compound 5a demonstrated a remarkable 90.04% inhibition of α-amylase at a concentration of 100 μg/mL. nih.govrsc.org Another study on pyrazole derivatives showed that their inhibitory effect on α-amylase increased with concentration, with one compound achieving 50% inhibitory efficacy. ajchem-a.comajchem-a.com

Table 2: Inhibition of Other Enzymes by Pyrazole Derivatives

| Enzyme | Derivative Type | Key Finding |

|---|---|---|

| Xanthine Oxidase | Pyrazolyl analogue | IC50 of 0.83 μM |

| α-Amylase | Thiazolidine-4-one pyrazole hybrid (5a) | 90.04% inhibition at 100 μg/mL |

| α-Glucosidase | Pyrazole-based heterocycles | Identified as a promising scaffold for inhibitors |

This table outlines the inhibitory potential of pyrazole derivatives against non-kinase enzymes.

Antimicrobial Research (in vitro studies)

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents, with derivatives showing activity against a wide array of bacterial and fungal pathogens. nih.govnih.gov

Antibacterial Efficacy against Bacterial Strains

Numerous studies have documented the in vitro antibacterial properties of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov

A variety of pyrazole-containing hybrid molecules have been synthesized and tested. For example, pyrazoline-clubbed pyrazole derivatives have shown moderate growth inhibition of Staphylococcus aureus and are potent against Pseudomonas aeruginosa. nih.gov Imidazo-pyridine substituted pyrazoles demonstrated broad-spectrum antibacterial activity, proving more effective than ciprofloxacin (B1669076) in vitro against several strains, including E. coli, K. pneumoniae, and S. typhimurium. nih.gov

In one study, newly synthesized pyrazole derivatives were evaluated against human pathogenic bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis, with most of the tested compounds showing moderate to high antibacterial activity. ekb.eg Another investigation found that certain 2-amino-4-pyrazolyl-4H-1,3-oxazines exhibited pronounced antimicrobial activity against Staphylococcus aureus strains but were largely inactive against Escherichia coli. nanobioletters.com Furthermore, some pyrazole derivatives have demonstrated significant potency against multi-drug resistant (MDR) strains, with one lead compound reaching a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against clinical and MDR strains of Staphylococcus and Enterococcus genera. nih.gov

Table 3: In Vitro Antibacterial Activity of Pyrazole Derivatives

| Bacterial Strain | Derivative Type | Activity/MIC |

|---|---|---|

| Staphylococcus aureus (MRSA) | Pyrazole-thiazole hybrid | MIC < 0.2 μM |

| Staphylococcus aureus | 2-amino-4-pyrazolyl-4H-1,3-oxazine | Strong bactericidal activity |

| Staphylococcus and Enterococcus (MDR) | Pyrazole derivative | MIC of 4 µg/mL |

| E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | Imidazo-pyridine substituted pyrazole | MBC < 1 μg/mL |

| Bacillus subtilis | Pyrazolone (B3327878) derivative | MIC of 0.625 mg/mL |

This table presents a summary of the Minimum Inhibitory Concentration (MIC) or observed activity of various pyrazole derivatives against selected bacterial strains.

Antifungal Efficacy against Fungal Pathogens

Pyrazole derivatives have also been extensively evaluated for their antifungal properties against a range of fungal pathogens. nih.govnih.gov

In one study, a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives were tested against four types of phytopathogenic fungi. nih.govnih.gov The isoxazole (B147169) pyrazole carboxylate 7ai showed particularly significant antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.govnih.gov Another investigation of twenty different pyrazole derivatives found that compound 3b was the most effective against Aspergillus niger and Aspergillus flavus, with inhibition zone diameters of 32.0 mm and 30.0 mm, respectively. nih.gov

The antifungal activity of these compounds has been tested against a variety of fungi, including Candida albicans, Aspergillus flavus, Botrytis cinerea, and various Fusarium species. nih.govresearchgate.netmdpi.com Many synthesized compounds showed considerable activity, with some displaying MIC values lower than the standard drug clotrimazole. nih.gov

Table 4: In Vitro Antifungal Activity of Pyrazole Derivatives

| Fungal Pathogen | Derivative Type | Activity/EC50 |

|---|---|---|

| Rhizoctonia solani | Isoxazolol pyrazole carboxylate (7ai) | EC50 of 0.37 μg/mL |

| Aspergillus niger | Pyrazole derivative (3b) | 32.0 mm inhibition zone |

| Aspergillus flavus | Pyrazole derivative (3b) | 30.0 mm inhibition zone |

| Fusarium graminearum | p-trifluoromethyl-phenyl pyrazole (26) | EC50 of 6.043 μg/mL |

| Fusarium oxysporum | N-aryl carbamate (B1207046) pyrazole (1z) | EC50 of 16.65 μg/mL |

This table summarizes the antifungal efficacy (EC50 or inhibition zone) of specific pyrazole derivatives against various fungal pathogens.

Anticancer and Antiproliferative Investigations (Cell Line Studies)

The antiproliferative potential of the pyrazole scaffold has been a significant area of research. mdpi.com Derivatives of 4-amino-1H-pyrazole have been evaluated for their ability to inhibit the growth of various cancer cell lines.

The anticancer activity of these compounds is often linked to their role as kinase inhibitors, particularly within the JAK/STAT pathway. nih.govnih.gov For example, compound 3f , a potent JAK inhibitor, demonstrated strong antiproliferative activity against several cancer cell lines including PC-3 (prostate), K562 (chronic myelogenous leukemia), and MCF-7 (breast). nih.govnih.gov Another derivative, 11b , showed selective cytotoxicity against HEL (erythroleukemia) and K562 cell lines with IC50 values of 0.35 μM and 0.37 μM, respectively. nih.govnih.gov Both of these compounds exhibited more potent antiproliferative effects than the approved JAK inhibitor Ruxolitinib in these cell lines. nih.govnih.gov

Other studies on 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives found them to be potent inhibitors of cell growth in the A431 human epidermoid carcinoma cell line. nih.gov The mechanism was attributed to interference with the Src tyrosine kinase signaling pathway. nih.gov Similarly, a series of 5-amino pyrazole derivatives showed interesting growth inhibitory effects against MCF-7 breast cancer cells. nih.gov Research on pyrazolyl analogues has also demonstrated antiproliferative activity against human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines, with one compound showing an IC50 of 4.2 μM against HCT-116. nih.gov

Table 5: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

| Cell Line | Cancer Type | Derivative | IC50 (μM) |

|---|---|---|---|

| HEL | Erythroleukemia | 11b | 0.35 |

| K562 | Chronic Myelogenous Leukemia | 11b | 0.37 |

| HCT-116 | Colorectal Carcinoma | Pyrazolyl analogue | 4.2 |

| HepG2 | Hepatocellular Carcinoma | Pyrazolyl analogue | 4.4 |

| PC-3, MCF-7, MOLT4 | Prostate, Breast, T-cell Leukemia | 3f | Low micromolar levels |

This table displays the half-maximal inhibitory concentration (IC50) of various pyrazole derivatives against different human cancer cell lines.

Inhibition of Cancer Cell Line Proliferation

A notable body of research highlights the anti-proliferative effects of pyrazole derivatives against a range of human cancer cell lines. nih.govmdpi.com For instance, certain novel pyrazole derivatives have been evaluated for their cytotoxic activity against cell lines such as PC3 (prostate cancer), A549 (lung cancer), HL60 (leukemia), HCT116 (colon cancer), and SW620 (colorectal cancer). nih.gov Many of these compounds displayed moderate to potent anti-proliferative activities. nih.gov

One study reported a series of 5-alkylated selanyl-1H-pyrazole derivatives that showed potent inhibition against the HepG2 (liver cancer) cell line at low concentrations. mdpi.com Specifically, two compounds from this series exhibited high activity with IC₅₀ values of 15.98 and 13.85 µM, respectively. mdpi.com Another study highlighted a pyrazole-naphthalene derivative that was five-fold more active than the reference drug cisplatin (B142131) against the MCF-7 (breast cancer) cell line, with an IC₅₀ value of 2.78 ± 0.24 μM. mdpi.com

Furthermore, some 5-aminopyrazole derivatives have been identified as promising anti-proliferative agents, showing the ability to suppress the growth of specific cancer cell lines, including breast cancer, leukemia, and renal cancer cell lines. nih.gov

Table 1: Anti-proliferative Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazole-naphthalene derivative | MCF-7 (Breast) | 2.78 ± 0.24 | mdpi.com |

| 5-alkylated selanyl-1H-pyrazole analog 1 | HepG2 (Liver) | 15.98 | mdpi.com |

| 5-alkylated selanyl-1H-pyrazole analog 2 | HepG2 (Liver) | 13.85 | mdpi.com |

| Pyrazole derivative 11c | PC3 (Prostate) | 4.09 - 16.82 | nih.gov |

| Pyrazole derivative 11c | A549 (Lung) | 4.09 - 16.82 | nih.gov |

| Pyrazole derivative 11c | HL60 (Leukemia) | 4.09 - 16.82 | nih.gov |

| Pyrazole derivative 11c | HCT116 (Colon) | 4.09 - 16.82 | nih.gov |

Mechanistic Aspects of Cytotoxicity (e.g., Apoptosis Induction in vitro)

The cytotoxic effects of pyrazole derivatives are often mediated through the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. jpp.krakow.plnih.gov

For example, novel synthetic pyrazoles, such as 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) and 5-chloro-3-(p-toluenesulfonyl)indazole (tosind), have been shown to induce apoptosis in HT29 colon cancer cells. jpp.krakow.pl This was evidenced by nuclear shrinking, activation of caspases 8 and 9, and cleavage of PARP. jpp.krakow.pl These findings suggest the involvement of both extrinsic (caspase-8 mediated) and intrinsic (caspase-9 mediated) pathways. jpp.krakow.pl

Another study on 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives in HCT116 colon carcinoma cells also pointed towards the induction of both intrinsic and extrinsic apoptosis. nih.gov The mechanism involved the inhibition of anti-apoptotic proteins, regulation of apoptotic proteins, and production of caspases. nih.gov Furthermore, some pyrazole derivatives have been found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS). nih.gov

Anti-inflammatory Response Modulation (Cellular and Pre-clinical Models)

Derivatives of this compound have also been investigated for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory mediators and signaling pathways.

Reduction of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)

Several studies have shown that pyrazole derivatives can effectively reduce the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. nih.gov For example, in a dextran (B179266) sulfate (B86663) sodium colitis model, a selective TYK2 inhibitor based on a pyrazole structure was found to reduce the production of pro-inflammatory cytokines IL-6 and TNF-α, leading to an improvement in inflammation symptoms. acs.orgnih.gov

In another study, a new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine (B92270) derivatives were screened for their anti-inflammatory effects in LPS-induced RAW264.7 macrophage cells. strath.ac.uk The most potent compounds exhibited high inhibition of pro-inflammatory cytokines, including TNF-α and IL-6. strath.ac.uk

Interference with Inflammatory Signaling Pathways (e.g., NF-kB)

The anti-inflammatory effects of pyrazole derivatives are also attributed to their ability to interfere with key inflammatory signaling pathways, most notably the NF-κB (nuclear factor kappa B) pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov

Novel pyrazole analogs have been identified as potent inhibitors of NF-κB transcriptional activity in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov This inhibition leads to a significant reduction in the levels of pro-inflammatory cytokines. nih.gov The mechanism involves the inhibition of inhibitor kappa B-α (IκBα), a key regulator of NF-κB activation. nih.gov

Antioxidant Activity Evaluation (in vitro assays)

In addition to their anti-cancer and anti-inflammatory properties, derivatives of this compound have demonstrated significant antioxidant potential in various in vitro assays. mdpi.com

Free Radical Scavenging Mechanisms

The antioxidant activity of these compounds is largely attributed to their ability to scavenge free radicals. mdpi.com The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a commonly used method to evaluate this activity. mdpi.comnih.gov In this assay, the antioxidant molecule donates a hydrogen atom to the stable DPPH radical, leading to a change in color and a decrease in absorbance. mdpi.comnih.gov

Several studies have reported the potent radical scavenging activity of pyrazole derivatives. nih.gov For instance, a series of sulfonamide derivatives of pyrazole showed excellent to moderate free radical scavenging activity compared to the standard ascorbic acid. nih.gov The presence of certain substituents, such as a dichloro-substituted benzene (B151609) moiety, was found to enhance the scavenging activity. nih.gov

Furthermore, some 5-aminopyrazole derivatives have shown interesting in vitro radical scavenging properties, and others have been found to remarkably inhibit the production of reactive oxygen species (ROS) in human platelets. nih.gov The antioxidant activity of pyrazole derivatives is often attributed to the presence of an NH proton in the pyrazole ring. nih.gov

Table 2: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay | Activity | Reference |

|---|---|---|---|

| Pyrazole sulfonamide derivative (4e) | DPPH | 92.64% inhibition | nih.gov |

| 5-Aminopyrazole derivatives (Class 4) | DPPH | Interesting radical scavenging | nih.gov |

| 5-Aminopyrazole derivatives (Class 3) | ROS production in platelets | Remarkable inhibition | nih.gov |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH | Potent radical scavenging | nih.gov |

Investigation of Molecular Targets and Mechanisms of Action for Biological Activities

Derivatives of this compound have emerged as a significant area of research, particularly in the context of kinase inhibition. These compounds have been systematically designed and synthesized to explore their potential as selective inhibitors of specific molecular targets, thereby elucidating their mechanisms of action and therapeutic potential in various disease models.

One of the most well-documented biological activities of this class of compounds is their ability to act as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. acs.orgnih.gov The JAK/STAT signaling pathway, in which TYK2 is a key component, is crucial for mediating the signaling of various cytokines, including IL-12, IL-23, and Type I interferons. nih.govnih.gov Dysregulation of this pathway is implicated in the pathogenesis of numerous immune-mediated inflammatory diseases. nih.gov

A series of 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives have been developed and evaluated for their inhibitory activity against TYK2. acs.orgnih.gov Through structure-activity relationship (SAR) studies, researchers have optimized the core structure to enhance potency and selectivity. nih.gov The propanenitrile moiety at the 1-position of the pyrazole ring is a key feature of these potent inhibitors.

One of the standout compounds from these studies, designated as 14l , demonstrated significant and selective inhibition of TYK2. acs.orgnih.gov This derivative exhibited a potent inhibitory concentration (IC50) value of 9 nM against TYK2, showcasing its high affinity for the kinase. nih.gov Furthermore, it displayed favorable selectivity over the other three homologous JAK kinases (JAK1, JAK2, and JAK3), which is a critical attribute for minimizing off-target effects. nih.gov

The mechanism of action of these derivatives is centered on their ability to interfere with the JAK/STAT signaling pathway. In cellular assays, compound 14l demonstrated good functional potency in inhibiting the phosphorylation of STAT proteins, which are downstream effectors of JAK kinases. acs.orgnih.gov Specifically, it showed potent inhibition of the IL-12/pSTAT4 pathway, which is dependent on JAK2 and TYK2, and the IFN-α/pSTAT3 pathway, which relies on TYK2 and JAK1. acs.org

The therapeutic potential of these TYK2 inhibitors has been explored in preclinical models of inflammatory bowel disease (IBD). nih.gov In a dextran sulfate sodium (DSS)-induced colitis model in mice, oral administration of compound 14l led to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov This was accompanied by an improvement in the clinical symptoms of colitis, including mucosal infiltration, thickening, and edema. nih.gov These findings underscore the potential of this compound derivatives as a basis for the development of novel therapies for immune-mediated diseases.

| Compound ID | Molecular Target | IC50 (nM) |

| 14l | TYK2 | 9 |

| 14l | JAK1 | >1000 |

| 14l | JAK2 | >1000 |

| 14l | JAK3 | >1000 |

| Pathway | Signaling Molecules | HWB IC50 (free) (nM) |

| IFN-α/pSTAT3 | TYK2/JAK1 | 26.5 |

| IL-12/pSTAT4 | JAK2/TYK2 | 14.5 |

| IL-23/pSTAT3 | JAK2/TYK2 | 189.2 |

While the primary focus of recent research has been on TYK2 inhibition, the pyrazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives targeting a wide array of other kinases and molecular targets. nih.govmdpi.com For instance, various pyrazole-containing compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK), primarily in the context of oncology. researchgate.netmdpi.com However, specific and detailed mechanistic studies for derivatives of this compound against these other targets are less extensively documented in the current scientific literature. The demonstrated success in targeting TYK2 suggests that further exploration of this chemical scaffold could yield inhibitors for other clinically relevant kinases.

Advanced Applications and Future Research Directions

Role as Versatile Building Blocks and Synthetic Intermediates in Organic Synthesis

The aminopyrazole moiety is a well-established and highly versatile building block in organic chemistry. scirp.org The structure of 2-(4-Amino-1H-pyrazol-1-YL)propanenitrile offers multiple reactive sites, making it an ideal precursor for the synthesis of more complex molecular architectures. The primary amino group on the pyrazole (B372694) ring can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, leading to a diverse array of derivatives. scirp.orgresearchgate.net

Furthermore, the aminopyrazole core is a key precursor for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules. For instance, 5-aminopyrazoles are frequently used in condensation reactions with β-dicarbonyl compounds or their equivalents to regiospecifically synthesize pyrazolo[1,5-a]pyrimidines. nih.govekb.eg This class of compounds is of great interest in medicinal chemistry for its therapeutic potential. nih.gov The nitrile group in the propanenitrile side chain adds another layer of synthetic utility; it can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for other nitrogen-containing heterocycles. This dual reactivity makes the title compound a valuable intermediate for generating libraries of novel compounds for various screening purposes. nih.gov

Scaffold for Novel Chemical Entity (NCE) Design and Discovery in Academic Settings

In the realm of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold". nih.govmdpi.commdpi.com This designation stems from its frequent appearance in a wide range of FDA-approved drugs and biologically active compounds. nih.govnih.gov Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, underscoring their therapeutic potential. nih.govglobalresearchonline.netacademicstrive.com

The structure of this compound is particularly well-suited for the design of Novel Chemical Entities (NCEs). The scaffold possesses key features for molecular recognition, including hydrogen bond donors and acceptors, and a rigid heterocyclic core that can be appropriately decorated with various substituents to modulate biological activity and physicochemical properties. nih.govnih.gov The free amino group, in particular, is a crucial feature that can form key interactions with the active sites of biological targets like enzymes and receptors. nih.govnih.gov Academic research has extensively utilized the aminopyrazole framework to develop inhibitors for various protein kinases, such as cyclin-dependent kinase 2 (CDK2) and p38 MAP kinase, which are important targets in cancer and inflammation research. nih.govnih.govrsc.org By using this compound as a starting point, researchers can systematically synthesize analogues to perform structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. nih.govnih.gov

| Biological Activity | Target/Application | Reference |

|---|---|---|

| Anticancer | Inhibitors of kinases such as CDK2, PI3K; Apoptosis-inducing agents | nih.govrsc.orgresearchgate.net |

| Anti-inflammatory | Inhibitors of enzymes like COX; p38 MAP kinase inhibitors | nih.govnih.govnih.gov |

| Antimicrobial | Agents against bacteria (e.g., MRSA) and fungi | nih.govmdpi.comacademicstrive.com |

| Antiviral | Inhibitors of viral replication | nih.gov |

| Neuroprotective | Potential agents for neurodegenerative diseases | globalresearchonline.net |

| Agrochemical | Herbicides, fungicides, and insecticides | nih.govglobalresearchonline.netacademicstrive.com |

Applications in Chemical Biology as Probes for Biological Systems

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Fluorescent probes are indispensable tools in this field, enabling the visualization of cellular processes and biomolecular interactions in real-time. nih.gov Pyrazole derivatives have found applications as fluorescent substances and dyes, suggesting their potential for development into sophisticated chemical probes. globalresearchonline.netacademicstrive.com

The this compound scaffold can serve as a foundation for creating such probes. The primary amino group provides a convenient handle for conjugation with various fluorophores or other reporter tags using well-established bioconjugation chemistries. By attaching a fluorescent moiety, derivatives of this compound could be designed to target specific proteins or cellular compartments. Such probes would allow for non-invasive studies in living cells, helping to elucidate complex biological pathways and protein functions. nih.gov The development of fluorescent amino acids and other building blocks has become a critical area of research, and functionalized aminopyrazoles fit well within this paradigm. nih.gov

Exploration in Materials Science and Other Applied Fields (e.g., Corrosion Inhibition)

Beyond the life sciences, pyrazole derivatives have demonstrated significant utility in materials science and other industrial applications. mdpi.com One of the most notable applications is in the field of corrosion inhibition. Research has shown that pyrazole-based compounds are highly effective at protecting metals, particularly steel, from corrosion in acidic environments. nih.govnih.gov

The efficacy of pyrazole derivatives as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.gov The heterocyclic ring, with its nitrogen atoms and π-electron system, facilitates strong adsorption. Functional groups such as the amino (-NH2) group in this compound can further enhance this interaction through coordination with metal ions on the surface. nih.govnih.gov The development of novel, environmentally friendly corrosion inhibitors is an active area of research, and the pyrazole scaffold is a promising candidate. mdpi.com Other applied fields for pyrazoles include agrochemicals, where they are used as active ingredients in pesticides and herbicides, and in the dye industry. nih.govacademicstrive.com

| Pyrazole Derivative | Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 3-Methyl-1H-pyrazol-5-amine (MPA) | 1 M H₂SO₄ | 96.47 | nih.gov |

| 3-Methyl-1H-pyrazol-5-(4H)-one (MPO) | 1 M H₂SO₄ | 85.55 | nih.gov |

| N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide | 1 M HCl | 90.00 | nih.gov |

| 2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile | 1 M HCl | 91.00 | researchgate.netresearchgate.net |

Development of Novel Analogues with Tuned Biological and Physicochemical Profiles

The process of drug discovery and development often involves the iterative optimization of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold is an excellent starting point for such medicinal chemistry campaigns. Through systematic structural modifications, novel analogues with fine-tuned biological and physicochemical profiles can be developed.

Structure-activity relationship (SAR) studies are central to this process. nih.gov For example, researchers have successfully developed selective TYK2 inhibitors for inflammatory diseases by modifying the substituents on a pyrazole-based core. acs.org Similarly, potent inhibitors of the TGF-β type I receptor (ALK5) have been designed and synthesized from pyrazole precursors. nih.gov These studies demonstrate that strategic modifications to the pyrazole ring, the amino group, or the side chain can lead to significant improvements in target affinity and selectivity. Furthermore, physicochemical properties such as solubility, lipophilicity, and metabolic stability can be optimized by introducing appropriate functional groups, a critical step in converting a bioactive compound into a viable drug candidate. nih.gov

Multidisciplinary Research Opportunities and Collaborative Initiatives

The diverse potential of this compound and its derivatives highlights the need for a multidisciplinary research approach. The journey from a simple building block to a high-value product, whether a pharmaceutical, a biological probe, or an advanced material, requires the convergence of expertise from multiple scientific disciplines. mdpi.com

This process necessitates collaboration among synthetic organic chemists to devise efficient routes for new analogues, medicinal and computational chemists to design molecules and understand SAR, and biologists and pharmacologists to evaluate their activity and mechanism of action. rsc.org In the context of materials science, collaboration with engineers and surface scientists is crucial for developing and testing applications like corrosion inhibition. Both academic and industrial research settings are increasingly fostering such collaborative initiatives to accelerate the pace of discovery and innovation. nih.gov The broad applicability of the pyrazole scaffold ensures that it will remain a subject of interest for integrated, multidisciplinary research efforts for the foreseeable future. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-(4-amino-1H-pyrazol-1-yl)propanenitrile, and how can purity be optimized?

- Methodological Answer : A common approach involves reacting propionitrile derivatives with hydrazine salts in alcoholic solvents. For example, 3-aryl-2-(aminomethylene)propannitriles (similar to the target compound) can be cyclized using hydrazine hydrate in methanol under reflux, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol . Purity optimization requires monitoring reaction progress with TLC and employing gradient elution during chromatography to separate byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- Methodological Answer :

- NMR : The nitrile group (C≡N) appears as a sharp singlet near 120 ppm in NMR. The pyrazole ring protons (1H-pyrazol-1-yl) show distinct splitting patterns in NMR (δ 7.5–8.5 ppm for aromatic protons) .

- FT-IR : A strong absorption band ~2200–2250 cm confirms the nitrile group. N-H stretches (from the amino group) appear at 3300–3500 cm .

- HRMS : The molecular ion peak should match the exact mass (e.g., 163.0746 g/mol for CHN) .

Q. How can the compound’s solubility and stability be assessed for in vitro studies?

- Methodological Answer : Solubility is tested in solvents like DMSO, methanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis. Stability studies involve incubating the compound at 25°C/37°C over 72 hours, with HPLC monitoring degradation products. For hygroscopic compounds, storage under inert gas (N) is recommended .

Advanced Research Questions

Q. What crystallographic parameters define this compound, and how can SHELX software improve refinement accuracy?

- Methodological Answer : Single-crystal X-ray diffraction reveals orthorhombic systems (e.g., space group Pca2) with unit cell parameters a = 10.5189 Å, b = 8.1339 Å, c = 20.0009 Å . SHELX software refines structures by optimizing data-to-parameter ratios (>12:1) and reducing R factors (<0.05). Key steps include:

Q. How does the amino-pyrazole moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich amino group enhances nucleophilic aromatic substitution (SNAr) at the pyrazole C-3/C-5 positions. For Suzuki-Miyaura coupling, pre-functionalize the pyrazole with a halogen (e.g., Br at C-4) and use Pd(PPh)/KCO in DMF/HO (90°C, 12 hr). Monitor regioselectivity via NMR if fluorinated aryl boronic acids are used .

Q. What computational methods predict the compound’s binding affinity in kinase inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology-modeled kinase domains (e.g., JAK2 or CDK2) identifies potential binding pockets. Key parameters:

Q. How are contradictory spectral data resolved for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR integration (e.g., missing NH signals) may arise from tautomerism or proton exchange. Strategies:

- Use DO shake tests to confirm exchangeable protons.

- Low-temperature NMR (−40°C in CDCl) stabilizes tautomers .

- DFT calculations (Gaussian 16) compare theoretical vs. experimental spectra .

Applications in Method Development

Q. Can this compound serve as a ligand precursor for transition-metal catalysts?

Q. What role does it play in synthesizing spirocyclic compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.